molecular formula C23H30O6 B1258984 Peyssonenyne A

Peyssonenyne A

Cat. No.: B1258984
M. Wt: 402.5 g/mol
InChI Key: WCLDOFZIDWTNDW-JGENGDGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peyssonenyne A is a bioactive ω-3 fatty acid featuring an unusual enediyne motif, originally isolated from the red marine alga Peyssonnelia caulifera . This natural product has been identified as an inhibitor of DNA methyltransferases (DNMTs), enzymes that play a critical role in epigenetic regulation . Research-grade this compound is offered to support scientific investigations into its mechanism of action and potential as a tool for modulating the epigenome. Its value lies in its function as a DNMT inhibitor, making it a compound of interest for studying DNA methylation patterns in cellular models . Studies have shown that this compound can inhibit the activity of the purified DNMT1 enzyme in in vitro assays, highlighting its direct interaction with this key epigenetic target . Marine algae, including the Peyssonnelia genus, are recognized as rich sources of novel natural products with diverse bioactivities, underscoring the potential of this compound for further biological exploration . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not to be used for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H30O6

Molecular Weight

402.5 g/mol

IUPAC Name

2,3-dihydroxypropyl (8Z,12Z,15Z)-8-acetyloxyoctadeca-8,12,15-trien-4,6-diynoate

InChI

InChI=1S/C23H30O6/c1-3-4-5-6-7-8-9-12-15-22(29-20(2)25)16-13-10-11-14-17-23(27)28-19-21(26)18-24/h4-5,7-8,15,21,24,26H,3,6,9,12,14,17-19H2,1-2H3/b5-4-,8-7-,22-15-

InChI Key

WCLDOFZIDWTNDW-JGENGDGQSA-N

Isomeric SMILES

CC/C=C\C/C=C\CC/C=C(/C#CC#CCCC(=O)OCC(CO)O)\OC(=O)C

Canonical SMILES

CCC=CCC=CCCC=C(C#CC#CCCC(=O)OCC(CO)O)OC(=O)C

Synonyms

peyssonenyne A

Origin of Product

United States

Isolation and Purification Methodologies of Peyssonenyne a

Bioassay-Guided Fractionation Strategies

Bioassay-guided fractionation is a pivotal strategy that directs the separation process by targeting specific biological activities. researchgate.net In the case of Peyssonenyne A, the isolation was guided by its ability to inhibit DNA methyltransferase (DNMT1), an enzyme of significant interest in biomedical research. researchgate.netacs.orgsemanticscholar.org

The process commenced with the collection and extraction of the marine alga. The crude extract, a complex mixture of numerous compounds, was then subjected to a primary fractionation step. This initial separation, typically using solvent-solvent partitioning, divides the extract into broad fractions based on polarity. Each of these fractions was then tested for its inhibitory activity against DNMT1.

The most active fraction from this initial step was then selected for further separation. This iterative process of separation followed by bioassay is the core of the bioassay-guided approach. At each stage, the biological assay identifies the fraction containing the compound of interest, allowing researchers to focus their purification efforts and discard inactive fractions. This targeted approach significantly enhances the efficiency of isolating a novel bioactive compound like this compound from a complex natural source. researchgate.netacs.org The DNMT1 inhibitory activity served as the chemical fingerprint to track the presence of this compound throughout the entire purification cascade.

Chromatographic Separation Techniques Utilized in Isolation

Chromatography is a fundamental separation technique that relies on the differential partitioning of components between a stationary phase and a mobile phase. nih.govslideshare.net In the isolation of this compound, a series of chromatographic methods were employed to achieve the high degree of purity required for structural analysis.

Following the initial bioassay-guided fractionation, the active fractions were subjected to column chromatography. This technique utilizes a solid stationary phase, such as silica (B1680970) gel, packed into a column. The mixture is applied to the top of the column, and a liquid mobile phase is passed through, carrying the components at different rates depending on their affinity for the stationary phase. nih.govacs.org

The fractions collected from column chromatography that retained DNMT1 inhibitory activity were then further purified using High-Performance Liquid Chromatography (HPLC). mdpi.comglobalresearchonline.net HPLC offers higher resolution and speed compared to standard column chromatography due to the use of smaller stationary phase particles and high pressure to move the mobile phase. For the final purification of this compound, a normal-phase HPLC column was utilized. acs.org The table below summarizes the key chromatographic steps.

Chromatographic Technique Stationary Phase Mobile Phase (Eluent) Purpose
Column ChromatographySilica GelA gradient of organic solventsInitial separation of the active fraction
High-Performance Liquid Chromatography (HPLC)Normal-Phase Silica ColumnIsocratic or gradient elution with a mixture of non-polar and polar solventsFinal purification of this compound

The use of these sequential chromatographic techniques, guided by bioassays, was instrumental in the successful isolation of this compound as a pure compound, enabling its subsequent structural characterization and confirmation as a novel enediyne oxylipin. researchgate.netacs.org

Biosynthetic Pathway Investigations of Peyssonenyne a

Identification of Precursors: ω3 Fatty Acid Monoacyl Glycerol (B35011) Derivatives

Research and bioassay-guided fractionation of extracts from the red alga Peyssonnelia caulifera led to the isolation of Peyssonenyne A. acs.org Structural elucidation determined that it is an oxylipin (oxygenated fatty acid derivative). acs.orgwaters.com Specifically, the precursors for this compound have been identified as ω3 (omega-3) polyunsaturated fatty acids (PUFAs). acs.orgresearchgate.net The compound was isolated as a monoacyl glycerol derivative, meaning the fatty acid precursor is attached to a glycerol backbone. acs.orgacs.orgcapes.gov.br

The identification of this compound as a derivative of an ω3 fatty acid places it within the broad class of oxylipins, which are common in marine algae but rarely contain an enediyne functionality. acs.orgmdpi.com The instability of these enediyne monoacyl glycerol derivatives has, however, posed challenges, preventing their complete stereochemical assignment. acs.orgcapes.gov.br

Compound Details
Name This compound
Source Peyssonnelia caulifera (Red Marine Alga)
Molecular Formula C23H30O6 acs.org
Precursor Class ω3 Fatty Acid Monoacyl Glycerol Derivative acs.orgresearchgate.net
Key Structural Motif Enediyne acs.org

Hypothesized Enzymatic Mechanisms for Oxylipin Formation

The formation of oxylipins from PUFAs is a well-known pathway in algae, initiated by the oxygenation of the fatty acid chain. mdpi.comgsartor.org This process can occur through non-enzymatic autooxidation or, more commonly, via stereo- and regio-specific enzymatic reactions. mdpi.comescholarship.org

For this compound, the biosynthesis is hypothesized to proceed via an enzymatic route. The oxylipin pathway begins with the formation of a fatty acid hydroperoxide from a PUFA precursor. mdpi.comgsartor.org This initial step is typically catalyzed by a class of non-heme iron-containing enzymes called lipoxygenases (LOX). mdpi.comresearchgate.net Red algae (Rhodophyta) are particularly rich sources of oxylipins derived from C20 PUFAs, often involving the action of 12-LOX enzymes. mdpi.com However, various LOX isoforms exist that can oxygenate the fatty acid backbone at different positions (e.g., 5-LOX, 8-LOX, 15-LOX), leading to a wide diversity of products. mdpi.comnih.gov

Following the initial hydroperoxidation by a LOX enzyme, the resulting unstable intermediate can be further transformed by other enzymes to create the final complex structure of this compound. This subsequent cascade could involve enzymes such as peroxygenases, allene (B1206475) oxide synthases, or hydroperoxide lyases, which are known to modify fatty acid hydroperoxides into a variety of structures. gsartor.orgaocs.org While the specific enzymes involved in the biosynthesis of this compound have not been definitively characterized, the established principles of oxylipin formation in marine algae provide a strong framework for the hypothesized pathway.

Enzyme Class Hypothesized Role in Oxylipin Biosynthesis
Lipoxygenase (LOX) Catalyzes the initial, specific insertion of molecular oxygen into a polyunsaturated fatty acid to form a fatty acid hydroperoxide. mdpi.comresearchgate.net
Peroxygenase (PXG) Catalyzes the reduction of a hydroperoxide to an alcohol, potentially creating hydroxyl groups found in the final structure. aocs.org
Allene Oxide Synthase (AOS) Converts fatty acid hydroperoxides into unstable allene oxides, which are precursors to various cyclic oxylipins. gsartor.orgaocs.org
Hydroperoxide Lyase (HPL) Cleaves fatty acid hydroperoxides into smaller aldehyde and oxo-acid fragments. gsartor.org

Broader Context of Enediyne Natural Product Biosynthesis

The enediyne functional group is a rare and highly reactive chemical scaffold, renowned for its potent biological activities. nih.govnih.gov While this compound is an algal oxylipin, the biosynthesis of most other known enediynes has been studied in bacteria, particularly from the phylum Actinomycetota. nih.gov

In these bacterial systems, the biosynthesis of the defining 1,5-diyne-3-ene core is remarkably conserved. nih.govresearchgate.net It is initiated by a dedicated iterative type I polyketide synthase (PKS), often referred to as an "enediyne PKS". nih.govresearchgate.neteurekaselect.com This specialized PKS generates a polyunsaturated intermediate that undergoes a series of complex enzymatic modifications to construct the enediyne core. eurekaselect.com

Recent groundbreaking research has established a unified biosynthetic pathway for bacterial enediynes, identifying a common diiodotetrayne molecule as a key intermediate for all known enediyne classes. nih.gov This discovery provides a universal model for how bacteria produce this unique warhead.

The biosynthesis of this compound presents an interesting case, as it originates from a fatty acid via an oxylipin pathway, not the PKS-based pathway seen in bacteria. acs.org This suggests that nature has evolved at least two distinct routes to generate the enediyne scaffold: a PKS-based pathway in bacteria and a fatty acid-modifying pathway in marine algae. Understanding the unique enzymatic machinery that the Peyssonnelia alga uses to install the enediyne core into a fatty acid precursor remains a key area for future research.

Synthetic Methodologies for Peyssonenyne a and Its Analogues

Convergent Total Synthesis Strategies

In the context of Peyssonenyne A, four distinct convergent synthetic approaches have been explored. molaid.com These strategies typically involve the synthesis of two or more key fragments which are then coupled to construct the final acetoxyenediyne structure. researchgate.netscholarsresearchlibrary.com This modular approach not only facilitates the synthesis of the natural product itself but also allows for the preparation of various analogues for structure-activity relationship studies. researchgate.net The final steps often involve the coupling of a complex glycodomain with amino acid residues, which are then incorporated into a peptide chain. nih.gov This convergent strategy has proven effective in the synthesis of other complex natural products and their mimics, such as tumour-associated mucin glycopeptides. nih.govchemrxiv.org

Key Carbon-Carbon Bond Forming Reactions

The construction of the carbon skeleton of this compound relies on a series of powerful carbon-carbon bond-forming reactions. These reactions are essential for creating the characteristic enediyne motif and for assembling the various fragments in a convergent manner.

A key step in several synthetic routes towards this compound and its analogues is the Ni/Cu co-catalyzed cross-coupling of terminal alkynes. molaid.com This reaction is instrumental in forming critical carbon-carbon bonds within the enediyne core. The use of a bimetallic system, combining the reactivity of both nickel and copper, allows for efficient coupling under relatively mild conditions. researchgate.net This methodology has been successfully applied in the synthesis of various unsymmetrical 1,3-diynes. rsc.org

The Sonogashira cross-coupling reaction is a cornerstone in the synthesis of this compound. molaid.com This palladium- and copper-catalyzed reaction efficiently couples terminal alkynes with aryl or vinyl halides, making it ideal for constructing the conjugated enyne systems present in the target molecule. wikipedia.orgorganic-chemistry.org The reaction is known for its mild conditions and tolerance of a wide range of functional groups, which is crucial when dealing with complex and sensitive substrates. wikipedia.orgrsc.org Its versatility has been demonstrated in the synthesis of numerous complex molecules and natural products. wikipedia.org While traditionally requiring both palladium and copper catalysts, copper-free versions of the Sonogashira reaction have also been developed, offering potential advantages in terms of cost and environmental impact. rsc.org Iron- and cobalt-catalyzed Sonogashira reactions have also emerged as viable alternatives. beilstein-journals.org

Table 1: Key Features of Sonogashira Cross-Coupling

Feature Description
Catalysts Typically Palladium and Copper(I) co-catalysts. wikipedia.org
Reactants Terminal alkyne and an aryl or vinyl halide. wikipedia.org
Bond Formed Carbon-carbon (C-C) bond. wikipedia.org
Conditions Generally mild, often at room temperature with a base. wikipedia.org
Significance Widely used in the synthesis of complex molecules. wikipedia.orgrsc.org

Another critical carbon-carbon bond-forming reaction employed in the synthesis of this compound is the addition of a diynyl anion to a Weinreb amide. researchgate.net Weinreb amides (N-methoxy-N-methylamides) are excellent electrophiles that react with organometallic reagents, such as organolithium or Grignard reagents, to form ketones without the common problem of over-addition to form an alcohol. wikipedia.orgsioc-journal.cn This controlled reactivity is particularly valuable in the synthesis of complex molecules where precise control over bond formation is essential. The addition of a pre-formed diynyl anion to a Weinreb amide fragment allows for the direct and efficient construction of the core structure of the acetoxyenediyne. researchgate.netresearchgate.net

The Cadiot-Chodkiewicz cross-coupling reaction is a classic and powerful method for the synthesis of unsymmetrical 1,3-diynes, a key structural feature of this compound. researchgate.netmolaid.com This reaction involves the copper-catalyzed coupling of a terminal alkyne with a 1-haloalkyne in the presence of a base. researchgate.netorganic-chemistry.org The Cadiot-Chodkiewicz reaction offers a direct route to the diyne moiety and has been a vital tool in the total synthesis of various natural products containing this functional group. researchgate.netacs.org Modifications to the original protocol, such as the use of co-catalysts or specific ligands, have been developed to improve the efficiency and selectivity of the reaction. rsc.org

Table 2: Comparison of Key Cross-Coupling Reactions in this compound Synthesis

Reaction Catalysts Reactants Bond Formed Key Feature
Ni/Cu Co-catalyzed Cross-Coupling Nickel, Copper molaid.com Terminal Alkynes molaid.com C-C Forms unsymmetrical diynes. rsc.org
Sonogashira Coupling Palladium, Copper wikipedia.org Terminal Alkyne, Aryl/Vinyl Halide wikipedia.org C-C Forms conjugated enynes under mild conditions. wikipedia.org
Cadiot-Chodkiewicz Coupling Copper researchgate.net Terminal Alkyne, 1-Haloalkyne researchgate.net C-C (unsymmetrical 1,3-diynes) Direct synthesis of the diyne core. researchgate.net

Addition of Diynyl Anions to Weinreb Amides.

Stereoselective Synthetic Approaches to this compound

The presence of multiple stereocenters in this compound necessitates the use of stereoselective synthetic methods to control the three-dimensional arrangement of atoms. researchgate.net Achieving the correct stereochemistry is crucial for the biological activity of the natural product. Various strategies have been employed to introduce the desired stereocenters with high selectivity. nih.govresearchgate.net These approaches often involve the use of chiral starting materials, chiral catalysts, or diastereoselective reactions to guide the formation of the correct stereoisomer. nih.gov The stereochemistry of the final synthetic compounds is often confirmed by comparing their NMR data with that of the natural product. researchgate.net

Utilization of Palmitic Acid-Based Model Systems in Synthetic Development

The total synthesis of complex natural products often benefits from the use of simpler, more accessible model systems to develop and optimize key chemical reactions before applying them to the actual, more complex substrate. In the synthetic strategies targeting this compound, researchers utilized model systems based on palmitic acid. researchgate.net This approach was logical and efficient, given that the long aliphatic chain of this compound is structurally similar to that of palmitic acid.

By employing a palmitic acid-derived framework, synthetic teams could explore and refine various synthetic approaches for constructing the critical acetoxyenediyne moiety without the complications and material expense associated with the full, chiral polyunsaturated fatty acid backbone of the target molecule. rsc.org These model studies were instrumental in optimizing reaction conditions for key transformations, such as the construction of the conjugated diyne system and the stereoselective formation of the enolacetate. Derivatives of palmitic acid that incorporated the proposed reactive diynone functional group of the peyssonenynes were synthesized to this end. researchgate.net The insights gained from these model systems provided a robust foundation for the subsequent successful total synthesis of this compound itself.

Challenges and Innovations in this compound Total Synthesis

The journey to the total synthesis of this compound was marked by significant challenges, the solutions to which represent notable innovations in synthetic chemistry. A primary motivation for the total synthesis was to unambiguously confirm the proposed structure of this compound and its sibling, Peyssonenyne B. rsc.org These compounds were initially reported to be geometric isomers (E/Z) around the double bond of the acetoxyenediyne functionality. researchgate.net

Structural Revision: A Major Triumph of Total Synthesis

One of the most significant outcomes of the total synthesis was the structural revision of Peyssonenyne B. rsc.orgfigshare.com Through the complete synthesis of the proposed structures, it was definitively proven that Peyssonenynes A and B are not geometric isomers. researchgate.netcsic.es Instead, they are regioisomers, differing in the position of the acyloxy group on the glycerol (B35011) backbone. The synthetic work confirmed that this compound is the sn-1,3-diacylglycerol derivative, while Peyssonenyne B is the corresponding sn-2 isomer, with both natural products possessing a Z-configured enolacetate. rsc.orgfigshare.com This finding underscored the power of total synthesis in correcting structural misassignments of complex natural products.

Overcoming Spectroscopic Hurdles

A major hurdle in the synthesis was the definitive assignment of the enolacetate double bond geometry. Standard one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques, which rely on through-space (NOESY/ROESY) or through-bond proton-proton couplings, were insufficient for an unambiguous assignment due to the lack of protons in the immediate vicinity of the double bond. rsc.orgrsc.org

To overcome this challenge, an innovative application of advanced NMR spectroscopy was employed. The researchers utilized the measurement of long-range heteronuclear scalar couplings between protons and carbons (³JH9–C7). rsc.orgrsc.org Specifically, the EXSIDE (EXperiment for Sensitive Identification of long-range DE-coupling) pulse sequence was used to measure these small coupling constants accurately. The magnitude of this coupling constant is dependent on the dihedral angle, which is different for the E and Z isomers, thus allowing for a conclusive assignment of the double bond geometry in the synthetic and, by extension, the natural products. rsc.org

Key Synthetic Transformations

The construction of the unique 1,3-diyne conjugated to the enolacetate required careful strategic planning. The synthesis of unsymmetrical diynes is a known challenge due to the propensity for symmetrical side products to form. Methodologies such as the Cadiot-Chodkiewicz coupling, a copper-catalyzed reaction between a terminal alkyne and a 1-haloalkyne, proved to be a key strategy for assembling the core structure of this compound. rsc.org The successful application of such coupling reactions was critical to the convergent assembly of the molecule. The synthesis of various diastereomers also allowed for thorough biological evaluation, confirming their activity as inhibitors of DNA methyltransferase 1 (DNMT1). researchgate.netrsc.orgorcid.org

Biological Mechanisms of Action of Peyssonenyne a

DNA Methyltransferase (DNMT) Inhibition Profile

Peyssonenyne A has been identified as an inhibitor of DNA methyltransferases, a family of enzymes crucial for regulating gene expression through the methylation of DNA. acs.orgrsc.org This inhibitory action is considered a promising strategy in cancer therapy, as aberrant DNA methylation is a hallmark of many cancers, leading to the silencing of tumor suppressor genes. rsc.orgmdpi.com

Specific Inhibition of DNA Methyltransferase 1 (DNMT1)

Initial studies have shown that this compound specifically inhibits DNA methyltransferase 1 (DNMT1). rsc.org DNMT1 is the enzyme primarily responsible for maintaining the established DNA methylation patterns during cell division. rsc.org By inhibiting DNMT1, this compound can lead to the passive demethylation of the genome, potentially reactivating silenced tumor suppressor genes. rsc.orgmdpi.com The in vitro inhibitory activity of this compound against DNMT1 has been quantified, demonstrating its potential as a lead compound for the development of new epigenetic drugs. rsc.org

Comparative Inhibitory Potency of this compound and Co-metabolites

Research has revealed that this compound and its naturally occurring analogue, Peyssonenyne B, exhibit comparable inhibitory activity against DNMT1. acs.orgrsc.org In contrast, a co-metabolite, Peyssopyrone, which lacks the characteristic enediyne functional group, was found to be inactive as a DNMT inhibitor. acs.orgacs.org This highlights the critical role of the enediyne moiety in the observed biological activity. Synthetic analogues of Peyssonenyne have also been developed to explore the structure-activity relationship further. nih.govresearchgate.net

CompoundTargetIC₅₀ (µM)Source
This compoundDNMT116 acs.orgrsc.org
Peyssonenyne BDNMT19 acs.orgrsc.org
PeyssopyroneDNMT1Inactive acs.org

Epigenetic Modulation through DNMT Inhibition

The inhibition of DNMT1 by this compound leads to significant epigenetic modulation. nih.govresearchgate.net By preventing the maintenance of DNA methylation patterns, the compound can induce a state of global hypomethylation. mdpi.com This epigenetic reprogramming can alter gene expression, leading to the reactivation of genes that have been silenced by hypermethylation, a common occurrence in cancer cells. rsc.orgmdpi.com A synthetic analogue of Peyssonenyne, a diynone derivative of palmitic acid, has been shown to not only inhibit DNMT1 but also activate DNMT3A, suggesting a complex and multifaceted interaction with the epigenetic machinery. nih.govresearchgate.net

Downstream Cellular Effects Associated with Peyssonenyne Analogues

The epigenetic changes induced by Peyssonenyne analogues trigger a cascade of downstream cellular events, including the induction of cell differentiation and apoptosis in cancer cell lines. nih.govresearchgate.net

Induction of Cell Differentiation in Leukemia Cell Lines

Studies using a synthetic diynone analogue of Peyssonenyne in U937 human leukemia cells have demonstrated its ability to induce cell differentiation. nih.gov This is a significant finding, as leukemia is characterized by a block in the differentiation of hematopoietic progenitor cells. haematologica.orgembopress.orgnih.gov By promoting differentiation, these compounds could offer a therapeutic strategy to force malignant cells to mature and lose their proliferative capacity. haematologica.orgembopress.org

Induction of Apoptosis and Correlation with Protein Expression (e.g., Fas protein)

In addition to differentiation, the diynone analogue of Peyssonenyne was also found to induce apoptosis, or programmed cell death, in U937 leukemia cells. nih.govresearchgate.net This apoptotic effect was correlated with an increased expression of the Fas protein (also known as CD95 or Apo-1). nih.gov The Fas protein is a death receptor that, when activated by its ligand (FasL), triggers a signaling cascade leading to apoptosis. nih.govfrontiersin.orgguidetopharmacology.org The upregulation of Fas suggests that the Peyssonenyne analogue may sensitize cancer cells to apoptotic signals, contributing to its anti-cancer activity. nih.gov

Ecological Role and Significance of Peyssonenyne a

Function as Regulatory Oxylipins in Marine Ecosystems

Peyssonenyne A is classified as an oxylipin, a family of molecules derived from the oxidation of polyunsaturated fatty acids (PUFAs). nih.gov In marine ecosystems, oxylipins are crucial signaling molecules that regulate a variety of physiological and pathological processes. frontiersin.org They are produced by a wide range of marine organisms, including algae, and serve as key mediators in developmental processes and responses to environmental stressors. aocs.org

Macroalgae, which lack an acquired immune system, are particularly reliant on their chemical arsenal (B13267) for defense and interaction with their environment. nih.gov Oxylipins like this compound are integral to this defense, playing a pivotal role in mediating interactions with other organisms, including pathogens. nih.gov The production of these compounds can be a response to both biotic and abiotic stresses, highlighting their role in the adaptation and survival of algae in the dynamic marine environment. nih.gov The structural diversity of algal oxylipins, which includes a range of oxygenated and halogenated functional groups, allows for a wide array of ecological functions. nih.govresearchgate.net

Inhibitory Actions of this compound on DNA Methyltransferase in an Ecological Context

A significant aspect of this compound's ecological function is its ability to inhibit DNA methyltransferase (DNMT). nih.gov DNMTs are enzymes that play a critical role in regulating gene expression in many organisms by adding methyl groups to DNA. mdpi.com In an ecological context, the ability to modulate DNA methylation can have profound effects. For instance, epigenetic regulation through mechanisms like DNA methylation is a key way organisms respond to environmental factors. mdpi.com

This compound was identified as a DNMT inhibitor through bioassay-guided fractionation of the red marine alga Peyssonnelia caulifera. nih.gov The inhibition of DNMT activity is a known mechanism that can influence cellular processes. researchgate.net By inhibiting this key enzyme, this compound can potentially alter gene expression in other organisms within its ecosystem, which could be a mechanism of chemical defense or competition. This capability underscores the sophisticated biochemical interactions that can occur at the microbial and cellular levels within marine habitats.

Broader Role of Algal Polyunsaturated Fatty Acid Derivatives in Plankton and Zooplankton Ecology

This compound belongs to the broader class of polyunsaturated fatty acid (PUFA) derivatives, which are fundamental to the functioning of marine food webs, particularly in the interactions between phytoplankton and zooplankton. unh.eduunh.edu Microalgae are the primary producers of essential PUFAs, such as omega-3 fatty acids, which are vital for the health, growth, and reproduction of zooplankton. mdpi.com Zooplankton, in turn, are a critical link, transferring these essential nutrients up the food chain to fish and other larger marine animals. corpuspublishers.com

The availability and composition of algal PUFAs can significantly influence zooplankton populations. frontiersin.org For example, certain PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) are crucial for the growth and reproductive success of zooplankton species such as Daphnia. frontiersin.org Conversely, some PUFA derivatives produced by algae can act as deterrents or toxins to grazers, a strategy that helps regulate predation and can influence the succession of phytoplankton species. unh.edu These compounds can inhibit the growth of competing algae or be directly harmful to zooplankton, thereby shaping the structure of planktonic communities. unh.edu This dual role of PUFA derivatives—as both essential nutrients and potent allelochemicals—highlights their central importance in the intricate ecological balance of marine ecosystems. corpuspublishers.com

Advanced Spectroscopic Analysis Techniques in Peyssonenyne a Research

High-Resolution NMR Techniques for Detailed Structural Analysis

High-resolution NMR (HR-NMR) spectroscopy is a cornerstone in the structural elucidation of complex natural products like Peyssonenyne A. creative-biostructure.com This non-invasive technique offers detailed insights into the molecular framework, including the connectivity of atoms and their spatial arrangement. creative-biostructure.comnih.gov For molecules such as this compound, which are often isolated in small quantities from natural sources, the high sensitivity of modern NMR instruments, particularly those with cryogenic probes, is crucial. mdpi.com

A significant challenge in the structural analysis of this compound and related compounds is the determination of the geometry of certain structural elements, such as the acetoxyendiyne E/Z configuration. researchgate.net Traditional one-dimensional (1D) ¹H NMR methods that rely on proton-proton scalar couplings or through-space correlations (like NOESY and ROESY) are often insufficient due to a scarcity of protons near the olefinic bond. researchgate.net

To overcome this, advanced two-dimensional (2D) NMR experiments are employed. Techniques such as Correlation Spectroscopy (COSY) help identify proton-proton couplings, while Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal one-bond and multiple-bond correlations between protons and carbons, respectively. For this compound, long-range ¹H-¹³C heteronuclear scalar couplings ((n)J(CH)) have proven to be particularly valuable. researchgate.net The 2D excitation sculptured indirect detection (EXSIDE) experiment is a powerful tool for measuring these small, long-range couplings, which are critical for reliably assigning the enol acetate (B1210297) geometry. researchgate.net

In addition to coupling constants, the chemical shifts of carbon atoms near the double bond are also sensitive to the geometric configuration, providing a simpler yet effective means of determination. researchgate.net The comprehensive analysis of both ¹H and ¹³C NMR data, supported by a suite of 1D and 2D experiments, is essential for piecing together the complex structure of this compound. mdpi.comresearchgate.net

Table 1: Key High-Resolution NMR Techniques in this compound Research

TechniquePurpose in this compound AnalysisReference
¹H NMR Provides information on the chemical environment of protons. researchgate.net
¹³C NMR Reveals the carbon skeleton and the chemical environment of each carbon atom. The chemical shifts of certain carbons are sensitive to double bond geometry. researchgate.net
COSY Identifies proton-proton (H-H) spin-spin couplings, establishing connectivity between adjacent protons.
HSQC Correlates protons to their directly attached carbons.
HMBC Shows correlations between protons and carbons over two to four bonds, crucial for assembling the molecular framework.
EXSIDE Measures long-range ¹H-¹³C heteronuclear scalar couplings, which are vital for determining the E/Z configuration of the enol acetate moiety. researchgate.net
NOESY/ROESY Detects through-space correlations between protons, which can help in determining stereochemistry, though their utility can be limited by the lack of nearby protons in certain regions of the molecule. researchgate.net

Synergistic Application of Mass Spectrometry, Ultraviolet (UV), and Infrared (IR) Spectroscopy

While NMR is paramount for detailing the molecular skeleton, a combination of mass spectrometry (MS), ultraviolet (UV) spectroscopy, and infrared (IR) spectroscopy is essential for a comprehensive structural analysis. uclouvain.be Each technique provides complementary information that, when integrated, confirms the proposed structure of this compound.

Mass Spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, often to within a few parts per million, which allows for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues, revealing the presence of specific functional groups or substructures within the molecule. youtube.com For instance, the loss of specific neutral fragments can correspond to parts of the this compound molecule, helping to corroborate the structure determined by NMR. youtube.com

Infrared (IR) Spectroscopy probes the vibrational frequencies of bonds within a molecule. aroonchande.com This technique is particularly useful for identifying the presence of specific functional groups. In the context of this compound, IR spectroscopy would be expected to show characteristic absorption bands for key functionalities. For example, the presence of a hydroxyl group would be indicated by a broad absorption in the 3200-3600 cm⁻¹ region. Carbonyl groups, such as in the acetate moiety, would exhibit strong absorptions around 1700-1750 cm⁻¹. The carbon-carbon triple bonds of the diyne portion of the molecule would also have characteristic, though potentially weak, absorptions in the 2100-2260 cm⁻¹ range.

Ultraviolet (UV) Spectroscopy provides information about electronic transitions within the molecule, and it is particularly sensitive to conjugated systems. The extended system of alternating single, double, and triple bonds in this compound is expected to give rise to distinct absorption maxima in the UV spectrum. The position and intensity of these absorptions can confirm the nature and extent of the conjugated system, a key feature of the molecule's structure.

The synergistic use of these techniques is powerful. HRMS provides the molecular formula, IR confirms the presence of key functional groups, UV spectroscopy sheds light on the conjugated system, and detailed NMR analysis pieces together the exact connectivity and stereochemistry. uclouvain.be This multi-faceted approach ensures a high degree of confidence in the final structural assignment of this compound.

Table 2: Complementary Spectroscopic Data for this compound

Spectroscopic TechniqueInformation ProvidedRelevance to this compound StructureReference
Mass Spectrometry (MS) Molecular weight and elemental formula.Confirms the overall mass and atomic composition.
Fragmentation patterns.Provides clues about the constituent parts of the molecule. youtube.com
Infrared (IR) Spectroscopy Presence of functional groups.Identifies key groups like hydroxyls (-OH), carbonyls (C=O), and alkynes (C≡C). aroonchande.com
Ultraviolet (UV) Spectroscopy Electronic transitions and conjugation.Characterizes the conjugated enediyne system.

Computational-Assisted Spectroscopic Interpretation and Validation

In recent years, computational chemistry has emerged as a powerful ally in the structural elucidation of natural products. rsc.org Computational methods, particularly Density Functional Theory (DFT), can be used to predict spectroscopic properties, which can then be compared with experimental data to validate or refine a proposed structure. researchgate.net This integration of theoretical calculations with experimental results is becoming increasingly vital for resolving complex structural ambiguities. rsc.org

For this compound, DFT calculations have been instrumental in rationalizing the experimental NMR data. researchgate.net For instance, theoretical calculations of NMR chemical shifts and coupling constants for different possible isomers can be performed. By comparing the calculated values with the experimentally measured ones, the most likely stereochemistry can be determined. This approach was successfully used to support the assignment of the enol acetate geometry in this compound, where experimental data alone might have been ambiguous. researchgate.net

Computational modeling can also aid in the interpretation of IR and Raman spectra. spectroscopyeurope.com By calculating the vibrational frequencies of a proposed structure, a theoretical spectrum can be generated. This "artificial spectrum" can then be compared to the experimental one, helping to assign specific bands to particular vibrational modes within the molecule. spectroscopyeurope.com This can be especially useful for complex molecules where spectral overlap is common.

The synergy between computational and experimental spectroscopy represents a significant advancement in structural analysis. rsc.org It allows for a deeper understanding of the relationship between a molecule's three-dimensional structure and its spectroscopic properties. In the case of this compound, this computational validation provides an extra layer of confidence in the assigned structure, moving beyond simple interpretation to a more robust and predictive approach to structural science. researchgate.netrsc.org

Future Research Trajectories and Unaddressed Questions Pertaining to Peyssonenyne a

Comprehensive Stereochemical Assignment of All Natural Peyssonenynes

The initial structural elucidation of Peyssonenyne A and its congener, Peyssonenyne B, presented a significant chemical puzzle. Originally, they were proposed to be geometric isomers differing only in the configuration of the acetoxyenediyne moiety. rsc.orgresearchgate.net However, this hypothesis was later overturned through rigorous total synthesis and advanced spectroscopic analysis. rsc.orgrsc.org

A major challenge in the initial assignment was the instability of the enediyne monoacyl glycerol (B35011) derivatives, which hindered complete stereochemical determination. acs.org Furthermore, the scarcity of protons near the olefinic bond made it impossible to determine its geometry using standard proton NMR techniques like NOESY or ROESY. researchgate.netnih.gov The definitive stereochemistry was ultimately established through the application of sophisticated NMR methods, such as the EXSIDE experiment, which measures long-range proton-carbon scalar couplings, in conjunction with total synthesis of the proposed structures. rsc.orgresearchgate.net This work confirmed that this compound possesses a Z geometry at the enediyne double bond. researchgate.netresearchgate.net Crucially, the research also revealed that Peyssonenyne B is not a geometric isomer but rather the sn-2 positional isomer of the Z-configured parent molecule, while this compound is the sn-1/3 isomer. researchgate.netrsc.org

Despite this progress, the absolute configuration of the chiral centers in the natural products remains an area for further confirmation. Future research must focus on unequivocally assigning the stereochemistry of all isolated peyssonenynes and their naturally occurring analogues to provide a complete and accurate structural library.

Elucidation of Complete Biosynthetic Pathways and Associated Enzymatic Machinery

The biogenesis of this compound is believed to originate from an ω-3 polyunsaturated fatty acid, classifying it as an oxylipin. rsc.orgnih.gov These pathways are typically initiated by lipoxygenase (LOX) enzymes, which catalyze the specific insertion of molecular oxygen into the fatty acid backbone. nih.govmdpi.com However, the precise enzymatic steps and genetic underpinnings that lead to the unique and complex acetoxyenediyne structure of this compound are almost entirely unknown.

Research into other complex molecules from the genus Peyssonnelia, such as the peyssonnosides, hints at the existence of rare and highly specialized enzymatic machinery. acs.orgnih.gov The formation of intricate polycyclic and sterically hindered motifs in these related compounds suggests the involvement of novel terpene cyclases and epoxide hydrolases. acs.orgnih.govnih.gov It is highly probable that the biosynthetic pathway of this compound also relies on a cascade of unique enzymes to construct its distinctive 1,3-diyne conjugated to an enolacetate. rsc.org

A primary goal for future research is the identification and characterization of the biosynthetic gene cluster responsible for this compound production. Elucidating this pathway and understanding the function of each enzyme is not only of fundamental scientific interest but is also a prerequisite for applying synthetic biology tools to produce the compound and its derivatives in heterologous hosts. rsc.org

Identification and Characterization of Novel Biological Targets Beyond DNMTs

This compound was first identified as an inhibitor of DNA methyltransferase 1 (DNMT1), an enzyme family that represents a promising target for anticancer therapies. acs.orgrsc.org While this activity is significant, the full spectrum of its biological targets is likely much broader and remains largely unexplored. The search for novel molecular targets is a critical step in understanding its full therapeutic potential and mechanism of action.

Studies on other secondary metabolites from the genus Peyssonnelia provide valuable leads. For instance, Peyssonnoside A, a diterpene glycoside isolated from a different Peyssonnelia species, has demonstrated promising activity against the liver stage of the malaria parasite Plasmodium berghei and moderate antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.govresearchgate.netuqac.ca These findings suggest that compounds from this genus can interact with a variety of biological targets in different organisms. Future investigations should therefore assess this compound and its synthetic analogues against a wider array of targets, including those relevant to infectious diseases (antibacterial, antifungal, antiparasitic) and other cellular pathways implicated in human disease, such as those involving cyclin-dependent kinases, histone deacetylases, or PI3K/AKT/mTOR signaling. nih.govnih.gov

Design and Synthesis of this compound Derivatives with Optimized Biological Activity

The total synthesis of this compound has been a crucial achievement, as it not only confirmed the molecule's structure but also opened the door for medicinal chemistry efforts to create structural analogues with improved properties. rsc.orgrsc.org The goal of such research is to develop derivatives with enhanced potency, greater selectivity, better stability, or novel mechanisms of action.

One notable success in this area involved the creation of a simplified analogue inspired by the peyssonenyne structure. nih.gov This derivative, a palmitic acid incorporating the core diynone functional group, was characterized as a novel epigenetic modulator. researchgate.netnih.gov As detailed in the table below, this synthetic compound displayed a unique and potentially advantageous biological profile compared to its natural inspiration and classic DNMT inhibitors.

FeatureThis compoundSynthetic Diynone Analogue (Compound 8)
Core Structure Acetoxyenediyne monoacyl glycerolDiynone derivative of palmitic acid
Effect on DNMT1 Inhibition rsc.orgInhibition nih.gov
Effect on DNMT3A Not reportedActivation nih.gov
Cellular Effect DNMT1 InhibitionInduces differentiation and apoptosis in leukemia cells researchgate.netnih.gov
Toxicity Profile Not fully detailedSelectively toxic to normal fibroblasts, but not immortalized ones nih.gov

This work exemplifies a promising research trajectory: the rational design of analogues that retain key pharmacophores (like the diynone) while modifying other parts of the structure to fine-tune biological activity. researchgate.netnih.gov Future efforts should focus on synthesizing a wider library of derivatives to systematically explore the structure-activity relationship (SAR), potentially leading to the development of potent and selective therapeutic agents. mdpi.comekb.eg

Deeper Exploration of Ecological Functionality and Chemically Mediated Interactions

While this compound's pharmacological potential is of great interest, its role in the natural environment remains a significant and unaddressed question. Secondary metabolites in sessile marine organisms like the red alga Peyssonnelia are rarely superfluous; they are believed to have evolved to mediate complex ecological interactions. nih.gov Given that Peyssonnelia species often thrive in challenging, low-light environments where tissue replacement may be metabolically costly, chemical defenses are particularly valuable. acs.org

It is hypothesized that this compound functions as a chemical defense agent. Studies on other metabolites from Peyssonnelia support this view, demonstrating strong antimicrobial and antifungal activities against marine pathogens. nih.govwikiwand.com For example, peyssonoic acids inhibit the growth of the bacterium Pseudoalteromonas bacteriolytica and the fungus Lindra thalassiae, while Peyssonnoside A is a potent inhibitor of the marine fungus Dendryphiella salina. acs.orgresearchgate.netnih.gov These activities, observed at ecologically relevant concentrations, strongly suggest a defensive role. nih.gov

Future research should directly test the ecological functionality of this compound. This includes conducting assays against a panel of relevant marine bacteria, fungi, and potential herbivores to determine its defensive spectrum. Furthermore, investigating its potential role as a signaling molecule or metabolic regulator within its ecosystem could reveal novel, chemically mediated interactions that shape marine microbial communities. unh.edu

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for characterizing Peyssonenyne A’s structural uniqueness, and how should experimental parameters be optimized?

  • Methodological Answer : Combine Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY and HSQC) with High-Resolution Mass Spectrometry (HRMS) to resolve stereochemical ambiguities. For polar functional groups, Infrared (IR) spectroscopy and X-ray crystallography (if crystalline) are critical. Optimize solvent systems (e.g., deuterated chloroform for NMR) to enhance signal resolution .

Q. How can researchers design isolation protocols for this compound to minimize degradation during extraction from marine sources?

  • Methodological Answer : Employ cold ethanol or methanol for initial extraction to inhibit enzymatic degradation. Use flash chromatography with a gradient solvent system (e.g., hexane:ethyl acetate) for preliminary purification. Stability tests under varying pH and temperature conditions are essential to identify degradation thresholds .

Q. What computational modeling approaches are validated for predicting this compound’s bioactivity against specific molecular targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) paired with Molecular Dynamics (MD) simulations (GROMACS) can predict binding affinities. Validate predictions with in vitro assays (e.g., enzyme inhibition kinetics) using purified samples. Cross-reference results with existing databases like ChEMBL or PubChem .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound across studies be systematically resolved?

  • Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., assay conditions, sample purity). Use Bland-Altman plots or Cohen’s d to quantify discrepancies. Reproduce experiments under standardized protocols (e.g., OECD guidelines) with positive/negative controls. Publish raw datasets in repositories like Zenodo for transparency .

Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?

  • Methodological Answer : Retrosynthetic analysis guided by modular approaches (e.g., Yamaguchi esterification, Sharpless epoxidation) minimizes side reactions. Employ chiral auxiliaries or asymmetric catalysis to replicate stereocenters. Validate synthetic intermediates via HPLC-MS and compare retention times with natural isolates .

Q. How should researchers design dose-response experiments to evaluate this compound’s cytotoxicity while mitigating false positives?

  • Methodological Answer : Use a logarithmic concentration range (e.g., 0.1–100 µM) with triplicate measurements. Include viability assays (MTT, resazurin) and apoptosis markers (Annexin V/PI staining). Apply Hill slope models to calculate IC₅₀ values. Account for solvent toxicity (e.g., DMSO controls) and batch variability .

Methodological Frameworks for Data Interpretation

Q. What statistical models are appropriate for analyzing this compound’s synergistic effects in combination therapies?

  • Answer : Chou-Talalay’s Combination Index (CI) quantifies synergism/antagonism. Pair with isobolograms to visualize dose-effect relationships. Use ANOVA with Tukey’s post hoc test for multi-group comparisons. Pre-register hypotheses on platforms like Open Science Framework to reduce bias .

Q. How can researchers ensure reproducibility in this compound’s chromatographic profiling across laboratories?

  • Answer : Standardize mobile phase composition, column temperature, and flow rates. Cross-calibrate instruments using certified reference materials (CRMs). Report retention times as relative to internal standards (e.g., caffeine). Publish detailed protocols in Supplementary Information .

Data Presentation Guidelines

Table 1 : Example data structure for reporting this compound’s bioactivity (IC₅₀ values).

TargetAssay TypeIC₅₀ (µM)95% CIReference
EGFR KinaseFluorescence2.31.8–3.0[Author et al., 2023]
PI3KαColorimetric5.74.5–7.1[Author et al., 2024]

Note: Include assay conditions (pH, incubation time) and purity data for comparability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.